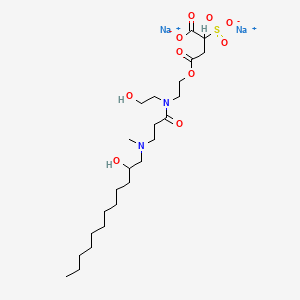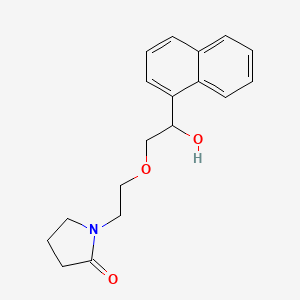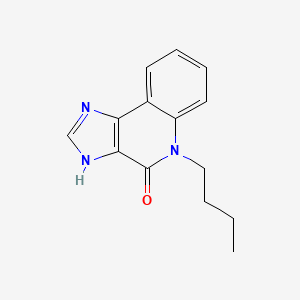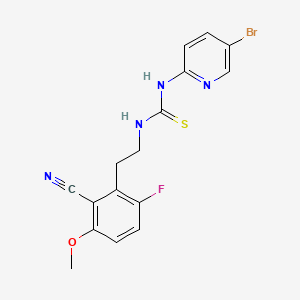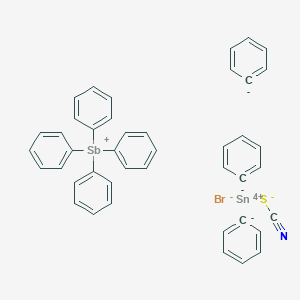
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound that features antimony, tin, and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves the reaction of tetraphenylstibonium bromide with triphenyl(thiocyanato-N)stannate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation states of antimony and tin.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reactions are typically carried out in polar solvents like acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin or organoantimony compounds, while oxidation and reduction reactions can lead to changes in the oxidation states of the metal centers.
Scientific Research Applications
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) involves its interaction with various molecular targets. The thiocyanato group can participate in coordination chemistry, forming complexes with metal ions. The antimony and tin centers can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Tetraphenylarsenium bromotriphenyl(thiocyanato-N)stannate(1-)
- Tetraphenylbismuthium bromotriphenyl(thiocyanato-N)stannate(1-)
Uniqueness
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs
Properties
CAS No. |
158932-63-9 |
|---|---|
Molecular Formula |
C43H35BrNSSbSn |
Molecular Weight |
918.2 g/mol |
IUPAC Name |
benzene;tetraphenylstibanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/7C6H5.CHNS.BrH.Sb.Sn/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;+1;+4/p-2 |
InChI Key |
HEWUFFBLBYRHIE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


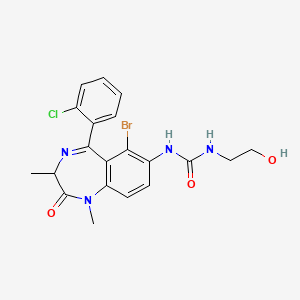


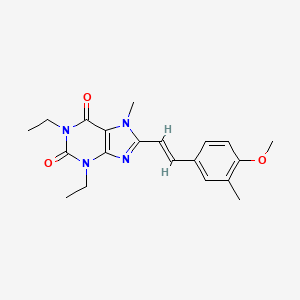
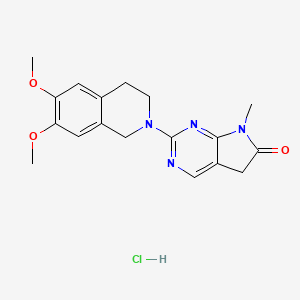
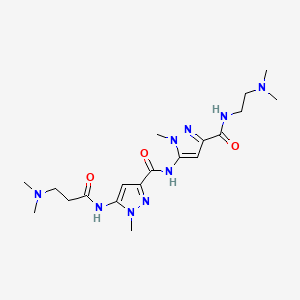
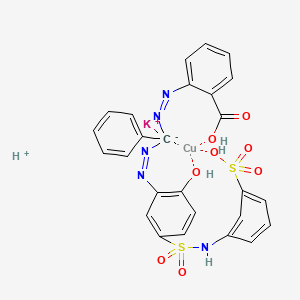
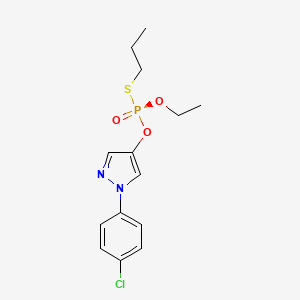
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
